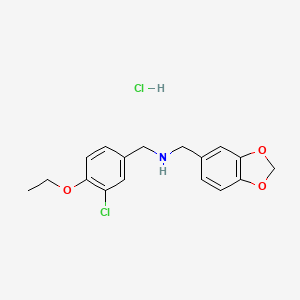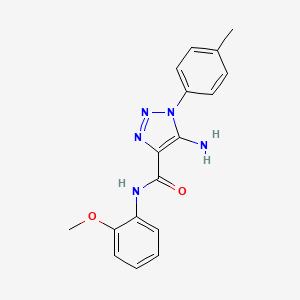![molecular formula C18H19ClN4O2 B4621275 2-chloro-N-[2-[4-(dimethylamino)phenyl]-1-(hydrazinocarbonyl)vinyl]benzamide](/img/structure/B4621275.png)
2-chloro-N-[2-[4-(dimethylamino)phenyl]-1-(hydrazinocarbonyl)vinyl]benzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves intricate chemical reactions, including hydrolysis, cycloaddition reactions, and the use of catalysts to achieve specific molecular configurations. For instance, ultrasound-assisted synthesis has been utilized to produce novel derivatives with significant yields, demonstrating the compound's complexity and the innovative approaches to its production (Nimbalkar et al., 2018).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These studies reveal the compound's solid-state structures and the intermolecular interactions that stabilize its crystalline form, providing insight into the electrostatic energy contributions and the nature of hydrogen bonding interactions within the molecule (Saeed et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving the compound showcase its reactivity towards various reagents and the potential for transformation into other chemical entities. For example, the chlorophthalazines synthesis demonstrates the compound's reactivity and its utility in generating new chemical structures with potential biological activities (Nguyen et al., 2012).
Physical Properties Analysis
The physical properties of related compounds, such as melting points and solubility, have been characterized to understand their behavior in different environments. These properties are crucial for determining the compound's applicability in various chemical and pharmaceutical processes.
Chemical Properties Analysis
The chemical properties, including reactivity with nucleophilic reagents and the influence of substituents on the compound's behavior, highlight the versatility and potential applications of 2-chloro-N-[2-[4-(dimethylamino)phenyl]-1-(hydrazinocarbonyl)vinyl]benzamide. Studies on the hydrolysis and isomerism of similar compounds provide valuable insights into their chemical stability and the factors influencing their chemical transformations (Kargapolova et al., 1996).
Aplicaciones Científicas De Investigación
Novel Derivatives with Antifungal Activity
Research on novel molecules, including esters, hydrazides, and hydrazones of related benzamide derivatives, demonstrated significant antifungal activity against phytopathogenic fungi and common yeast. This suggests potential applications in developing antifungal agents (Ienascu et al., 2018).
Antimicrobial Activity of Acrylic Copolymers
A study on the copolymerization of 2,4-dichlorophenyl methacrylate and vinyl acetate revealed that the resulting copolymers possess antimicrobial activity against selected microorganisms, indicating potential applications in antimicrobial coatings or materials (Patel et al., 2003).
Chlorine-Resistant Polyamide Membranes
Investigations into the chlorine resistance of polyamides synthesized with various diamines and acid chlorides for reverse osmosis membranes highlighted the potential for creating more durable water treatment solutions. This research may inform the development of membranes with enhanced resistance to chlorine and other harsh chemicals (Shintani et al., 2007).
Schiff Bases with Biological Potential
The synthesis and characterization of Schiff bases from related chemical structures showed enzyme inhibition potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. This points to possible applications in developing treatments for conditions associated with enzyme activity, such as Alzheimer's disease (Kausar et al., 2019).
Propiedades
IUPAC Name |
2-chloro-N-[(Z)-1-[4-(dimethylamino)phenyl]-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2/c1-23(2)13-9-7-12(8-10-13)11-16(18(25)22-20)21-17(24)14-5-3-4-6-15(14)19/h3-11H,20H2,1-2H3,(H,21,24)(H,22,25)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSIZYPXOFIUJE-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C(=O)NN)NC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(/C(=O)NN)\NC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(diethylamino)phenyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4621198.png)
![3,5-dimethoxy-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4621204.png)

![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4621214.png)
![1-benzyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4621227.png)
![ethyl 2-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4621239.png)
![5-{[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4621246.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4621252.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B4621263.png)
![2-{[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B4621270.png)
![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-9H-carbazole-3-carboxamide](/img/structure/B4621279.png)
![3-[(3-fluorobenzyl)thio]propanohydrazide](/img/structure/B4621287.png)
![4-(3-chloro-4-fluorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4621299.png)
